molecular formula C9H7NO2S B1603606 Methyl thieno[3,2-C]pyridine-2-carboxylate CAS No. 478149-07-4

Methyl thieno[3,2-C]pyridine-2-carboxylate

Cat. No. B1603606
M. Wt: 193.22 g/mol
InChI Key: HAAMRBSFJYFWFW-UHFFFAOYSA-N
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Description

“Methyl thieno[3,2-C]pyridine-2-carboxylate” is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to have antiangiogenic properties and is known as an active multikinase inhibitor, currently approved for the treatment of different types of cancers . It has also been synthesized as a potential anti-inflammatory agent .


Synthesis Analysis

This compound has been synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno [3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .


Molecular Structure Analysis

The molecular structure of “Methyl thieno[3,2-C]pyridine-2-carboxylate” is characterized by a thieno[2,3-c]pyridine scaffold. The InChI code for this compound is 1S/C9H8NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5,13H,1H3 .

Scientific Research Applications

Fluorescence Studies in Antitumor Compounds

Methyl thieno[3,2-C]pyridine-2-carboxylate derivatives have been evaluated for their photophysical properties, especially in the context of antitumor applications. These compounds demonstrate reasonable fluorescence quantum yields and solvatochromic behavior. They have been studied for their potential as antitumor agents, especially when incorporated into lipid membranes and nanoliposome formulations, showing promising properties for drug delivery applications (Carvalho et al., 2013).

Antitumor Activity

The compound and its derivatives have been synthesized and tested for antitumoral activity against various human tumor cell lines. These studies have helped in understanding the structure-activity relationships, demonstrating significant antitumoral properties and potential for use in cancer treatment (Queiroz et al., 2010).

Cell Cycle Alteration and Apoptosis

Research has shown that certain derivatives of this compound can alter the normal cell cycle distribution and induce apoptosis in tumor cell lines. This finding is crucial for understanding how these compounds might be used to combat cancer cells effectively (Queiroz et al., 2011).

Synthesis and Reactivity

The compound has been utilized in various synthetic pathways to create new functionalized derivatives and heterocyclic systems. These synthesis pathways have expanded the potential applications of the compound in medicinal chemistry (Sahu et al., 2016).

Hepatocellular Carcinoma (HCC) Treatment

The derivatives of methyl thieno[3,2-C]pyridine-2-carboxylate have been evaluated for their effectiveness against hepatocellular carcinoma. This research is vital for developing new therapeutic agents for treating complex cancers resistant to standard treatments (Abreu et al., 2011).

Interaction with Proteins

The interaction of this compound with proteins, such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1, has been monitored through fluorescence studies. This research is essential for understanding the drug's behavior in biological systems and its potential as an antitumoral drug (Costa et al., 2014).

properties

IUPAC Name

methyl thieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMRBSFJYFWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621967
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[3,2-C]pyridine-2-carboxylate

CAS RN

478149-07-4
Record name Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[3,2-c]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloropyridine-3-carboxaldehyde (D-1) (1.4 g, 10 mmol) dissolved in DMF (10 mL) and water (1 mL) were added K2CO3 (1.66 g, 12 mmol) and methyl thioglycolate (1.07 mL, 12 mmol) portion-wise. The reaction mixture was stirred at 45° C. overnight and then quenched with cold water. The flask was placed on ice to enhance precipitation. The precipitate was collected by filtration and air-dried to afford the title compound (1.23 g). MS (m/z): 194 (M+1)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-pyridine-3-carbaldehyde (1.50 g, 8.06 mmol) in DMF (10 mL) and water (1 mL) was added K2CO3 (1.34 g, 9.68 mmol) and methyl thioglycolate (0.87 mL, 9.68 mmol). The mixture was heated at 45° C. for 18 hours. The reaction mixture was removed from the heating bath and diluted with water (50 mL). After 1 hour, the fluffy solid that formed was filtered and washed with water. The material thus obtained was dried in a 60° C. vacuum oven to a constant weight of 0.92 g (59%). MS m/z 194 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
AF Moretto, SJ Kirincich, WX Xu, MJ Smith… - Bioorganic & medicinal …, 2006 - Elsevier
A novel pyridothiophene inhibitor of PTP1B was discovered by rational screening of phosphotyrosine mimics at high micromolar concentrations. The potency of this lead compound has …
Number of citations: 99 www.sciencedirect.com

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